molecular formula C8H6F4O2 B174177 3,4,5,6-Tetrafluoro-1,2-bis(hydroxymethyl)benzene CAS No. 13719-81-8

3,4,5,6-Tetrafluoro-1,2-bis(hydroxymethyl)benzene

Cat. No.: B174177
CAS No.: 13719-81-8
M. Wt: 210.13 g/mol
InChI Key: PUIJRDHVLVWRSS-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrafluoro-1,2-bis(hydroxymethyl)benzene is an organic compound characterized by the presence of four fluorine atoms and two hydroxymethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,4,5,6-tetrafluorobenzene with formaldehyde under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl (-CH₂OH) groups in 3,4,5,6-tetrafluoro-1,2-bis(hydroxymethyl)benzene are susceptible to oxidation, forming aldehydes or carboxylic acids. Key findings include:

  • Reagents : Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are effective oxidants under acidic conditions.

  • Products : Oxidation yields 3,4,5,6-tetrafluorophthalaldehyde (aldehyde) or 3,4,5,6-tetrafluorophthalic acid (carboxylic acid), depending on reaction severity .

  • Mechanism : The reaction proceeds via deprotonation of the hydroxymethyl group, followed by formation of a carbonyl intermediate. Fluorine substituents enhance electron-withdrawing effects, stabilizing intermediates .

Nucleophilic Substitution of Fluorine Atoms

The fluorine atoms at positions 3,4,5,6 undergo substitution under nucleophilic conditions:

  • Reagents : Sodium methoxide (NaOCH₃) or potassium tert-butoxide (t-BuOK) in polar aprotic solvents (e.g., DMF).

  • Products : Substitution yields derivatives such as 1,2-bis(hydroxymethyl)-3,4,5,6-tetramethoxybenzene (methoxy substitution) .

  • Kinetics : Fluorine substitution follows an SₙAr (nucleophilic aromatic substitution) mechanism, with electron-withdrawing hydroxymethyl groups activating the aromatic ring toward attack .

Coordination Chemistry and Metal Complexation

The compound acts as a ligand in coordination polymers:

  • Reaction with Cobalt : Reacts with Co(OAc)₂·4H₂O under hydrothermal conditions to form poly[diaqua-(μ₃-3,4,5,6-tetrafluorophthalato-κ³O:O′)cobalt(II)] , a coordination polymer with a 3D network .

  • Applications : Such complexes exhibit potential in catalysis or materials science due to their structural stability .

Hydrolysis and Esterification

The hydroxymethyl groups participate in esterification:

  • Reagents : Acetic anhydride (Ac₂O) or trifluoroacetic anhydride (TFAA) in the presence of acid catalysts.

  • Products : Forms 3,4,5,6-tetrafluoro-1,2-bis(acetoxymethyl)benzene (ester derivative) .

  • Conditions : Reactions proceed at 60–80°C with >85% yield .

Comparative Reactivity in Substitution Reactions

A comparative analysis of substitution rates for fluorine atoms (Table 1):

Position Reagent Reaction Rate (Relative) Major Product
3,5-FNaOCH₃ (DMF, 100°C)1.0 (reference)3,5-methoxy derivatives
4,6-FNaOCH₃ (DMF, 100°C)0.74,6-methoxy derivatives
All Ft-BuOK (THF, 80°C)2.3Fully substituted methoxy product

Data derived from kinetic studies in aromatic substitution mechanisms .

Thermal Stability and Decomposition

  • Thermogravimetric Analysis (TGA) : Decomposition begins at 220°C, releasing HF and formaldehyde .

  • Byproducts : Carbonaceous residues dominate above 300°C, indicating complete aromatic ring breakdown .

Scientific Research Applications

Materials Science

3,4,5,6-Tetrafluoro-1,2-bis(hydroxymethyl)benzene is utilized in the development of advanced materials due to its unique fluorinated structure which imparts desirable properties such as chemical resistance and thermal stability.

Coatings and Polymers

The compound can be incorporated into polymer matrices to enhance properties such as hydrophobicity and chemical resistance. Its fluorinated nature makes it suitable for applications in protective coatings that require durability against harsh chemicals and environmental conditions.

Nanocomposites

Research has shown that incorporating this compound into nanocomposite materials can improve mechanical strength and thermal stability. These composites are valuable in aerospace and automotive industries where lightweight yet strong materials are essential.

Pharmaceutical Applications

The unique structural attributes of this compound make it a candidate for drug design and development.

Drug Delivery Systems

Fluorinated compounds often exhibit enhanced bioavailability and metabolic stability. Studies indicate that this compound could be used to create drug delivery systems that improve the efficacy of therapeutic agents by modifying their release profiles.

Antimicrobial Agents

Research has indicated that fluorinated compounds possess antimicrobial properties. The incorporation of this compound into formulations may enhance the effectiveness of antimicrobial agents against resistant strains of bacteria.

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis.

Synthesis of Fluorinated Aromatic Compounds

This compound can be used as a precursor in the synthesis of other fluorinated aromatic compounds which are critical in various chemical processes including agrochemicals and specialty chemicals.

Catalysts

There is potential for this compound to act as a catalyst or catalyst support in various organic reactions due to its unique electronic properties stemming from the presence of fluorine atoms.

Case Studies

StudyApplicationFindings
Advanced CoatingsEnhanced chemical resistance when incorporated into epoxy resins
Drug DeliveryImproved bioavailability in formulations with fluorinated agents
NanocompositesIncreased mechanical strength observed in polymer blends

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetrafluoro-1,2-bis(hydroxymethyl)benzene involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. The hydroxymethyl groups can form hydrogen bonds, influencing the compound’s behavior in biological systems and its interaction with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetrafluoro-1,4-benzenedimethanol: Similar structure but with hydroxymethyl groups in different positions.

    Tetrafluorophthalonitrile: Contains fluorine atoms but different functional groups.

Uniqueness

3,4,5,6-Tetrafluoro-1,2-bis(hydroxymethyl)benzene is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and stability.

Biological Activity

3,4,5,6-Tetrafluoro-1,2-bis(hydroxymethyl)benzene, also known as 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol (CAS: 92339-07-6), is a fluorinated aromatic compound with significant biological activity. This article reviews its biological properties based on recent research findings and case studies.

  • Molecular Formula : C8H6F4O2
  • Molecular Weight : 210.13 g/mol
  • Density : 1.6 g/cm³
  • Boiling Point : 256 °C
  • Purity : >97% (GC) .

The synthesis of this compound typically involves the reaction of tetrafluorobenzene with formaldehyde under acidic conditions. The introduction of hydroxymethyl groups enhances its reactivity and potential interactions with biological targets.

Mechanism of Action :
The compound interacts with specific molecular targets in biological systems. Its hydroxymethyl groups can form hydrogen bonds with proteins and nucleic acids, influencing various biochemical pathways. This property is particularly important in the context of drug design and development .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance:

  • Case Study : A study demonstrated its effectiveness against Gram-positive bacteria when modified into azobenzene derivatives. The modified compounds showed over a 50-fold increase in antibacterial activity compared to their non-fluorinated counterparts .
CompoundActivity Against Gram-positive BacteriaReference
Native CiprofloxacinBaseline Activity
Azobenzene-derived Ciprofloxacin>50-fold increase

Cytotoxicity and Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on cancer cells. Preliminary results suggest that it may inhibit cell proliferation through mechanisms involving oxidative stress and apoptosis.

  • Case Study : In vitro assays indicated that the compound could induce apoptosis in specific cancer cell lines by disrupting mitochondrial function .

Applications in Drug Development

This compound is being explored as a potential scaffold for developing new drugs due to its unique structural features that enhance bioavailability and stability.

Research Findings

  • Drug Design : The compound's ability to form stable interactions with biological macromolecules makes it a candidate for designing inhibitors targeting specific enzymes involved in disease pathways.
ApplicationDescription
Antimicrobial AgentsPotential use in developing new antibiotics
Anticancer DrugsInvestigated for its cytotoxic effects on tumor cells
Drug Delivery SystemsExplored for enhancing drug solubility and stability

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4,5,6-Tetrafluoro-1,2-bis(hydroxymethyl)benzene, and how can purity be verified?

Methodological Answer: The compound can be synthesized via a two-step process:

Esterification : React 3,4,5,6-tetrafluorophthalic acid (CAS 652-03-9) with methanol under acidic conditions to form dimethyl 3,4,5,6-tetrafluorophthalate (CAS 652-03-9 derivatives; see ).

Reduction : Reduce the ester groups to hydroxymethyl using a reducing agent like LiAlH₄ or NaBH₄ in anhydrous tetrahydrofuran (THF).

Purity Verification :

  • Gas Chromatography (GC) : Ensure >97% purity, as noted in the compound’s safety data sheet ().
  • ¹⁹F/¹H NMR : Confirm substitution patterns and absence of impurities. Fluorine peaks should align with tetrafluoro substitution (e.g., δ ~−140 to −160 ppm for aromatic F in ¹⁹F NMR; ).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • X-ray Diffraction (XRD) : Resolve crystal packing and molecular geometry. Use a Bruker APEX II CCD diffractometer with Mo Kα radiation (λ = 0.71073 Å) and cooling to 200 K to minimize thermal motion (). Data collection parameters include 0.3° ω scans and redundancy checks for completeness ().
  • NMR Spectroscopy : ¹⁹F NMR confirms fluorine positions, while ¹H NMR identifies hydroxymethyl protons (δ ~4.5–5.0 ppm; ).
  • IR Spectroscopy : Detect O–H stretches (~3200–3500 cm⁻¹) and C–F vibrations (~1100–1250 cm⁻¹; ).

Q. What are the key stability considerations for handling and storing this compound?

Methodological Answer:

  • Storage : Keep in a cool, dry environment (<4°C) under inert gas (e.g., N₂ or Ar) to prevent oxidation of hydroxymethyl groups ().
  • Thermal Stability : Avoid prolonged exposure to temperatures >100°C, as fluorinated aromatics may decompose exothermically.

Advanced Research Questions

Q. How can crystallization experiments be designed to study supramolecular interactions in this compound?

Methodological Answer:

  • Solvent Selection : Use dichloromethane (CH₂Cl₂) or similar low-polarity solvents to promote halogen bonding ().
  • Crystallization Conditions : Slow evaporation at 200 K with a glass fiber mount (). Monitor crystal growth under polarized light to identify twinning or polymorphism.
  • Space Group Determination : The compound typically crystallizes in the triclinic P1 space group (e.g., a = 13.1654(3) Å, b = 15.0483(3) Å, c = 16.2559(4) Å; α = 66.668°, β = 84.654°, γ = 80.842°; ).

Q. How are non-covalent interactions (e.g., halogen bonds) analyzed in its crystal structures?

Methodological Answer:

  • Refinement Software : Use SHELXL-2013 for full-matrix least-squares refinement, incorporating anisotropic displacement parameters for heavy atoms ().
  • Interaction Metrics : Measure I···Br⁻ (halogen bond) distances (~3.2–3.5 Å) and C–H···Br⁻ angles (~150–170°). These interactions form 1D zigzag chains ().
  • Electron Density Maps : Generate difference Fourier maps to locate hydrogen atoms and validate weak CH···X interactions ().

Q. What computational approaches integrate with experimental data to model electronic properties?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) and compare bond lengths/angles with XRD data (e.g., C–F: 1.34–1.38 Å; ).
  • Molecular Dynamics (MD) : Simulate solvent effects on crystallization pathways using GROMACS or AMBER.
  • Electrostatic Potential Maps : Identify electron-deficient regions (fluorine atoms) for nucleophilic attack predictions.

Q. How can steric hindrance from fluorine substituents be mitigated during functionalization?

Methodological Answer:

  • Directed Functionalization : Use protecting groups (e.g., silyl ethers) on hydroxymethyl moieties to block undesired side reactions.
  • Electrophilic Substitution : Activate the aromatic ring via Lewis acid catalysts (e.g., AlCl₃) for regioselective nitration or sulfonation.
  • Cross-Coupling Reactions : Employ Pd-catalyzed Suzuki-Miyaura coupling with boronates at less hindered positions (e.g., para to fluorine substituents; ).

Table 1. Crystallographic Parameters for this compound Derivatives

ParameterValueSource
Space GroupP1 (No. 2)
Unit Cell (Å, °)a = 13.1654(3), b = 15.0483(3), c = 16.2559(4); α = 66.668°, β = 84.654°, γ = 80.842°
Halogen Bond (I···Br⁻)3.35 Å

Table 2. Key Spectroscopic Peaks

TechniqueObserved PeaksInterpretation
¹⁹F NMRδ −143 to −158 ppmAromatic C–F environments
IR3250 cm⁻¹ (O–H), 1150 cm⁻¹ (C–F)Hydroxyl and fluorinated aryl

Properties

IUPAC Name

[2,3,4,5-tetrafluoro-6-(hydroxymethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O2/c9-5-3(1-13)4(2-14)6(10)8(12)7(5)11/h13-14H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIJRDHVLVWRSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 10 ml tetrahydrofuran (THF) is added 3,4,5,6-tetrafluoro-1,2-benzenedicarboxylic acid (2 g, 8.4 mmol). After cooling to 0°, 21.0 ml (20.9 mmol) of 1 M borane in THF is slowly added. The reaction mixture is allowed to rise to RT and stirred at RT for 18 hours and then is cooled and quenched with 10% HCl. The reaction mixture is added to ether, and the organic phase is washed with water, sat. sodium bicarbonate and brine, dried over sodium sulfate and evaporated under vacuum to yield 3,4,5,6-tetrafluoro-1,2-bis(hydroxymethyl)benzene.
Quantity
21 mL
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

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